

Asymmetric Hydroacylation with (R)-DTBM-SEGPHOS Catalyst: Application Notes and Protocols

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Compound of Interest		
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These application notes provide a comprehensive overview of the use of the chiral ligand **(R)-DTBM-SEGPHOS** in rhodium-catalyzed asymmetric hydroacylation reactions. This methodology offers an efficient and highly enantioselective approach to synthesizing valuable chiral carbocyclic and heterocyclic ketones, which are key intermediates in pharmaceutical and natural product synthesis.

Introduction

Asymmetric hydroacylation is a powerful carbon-carbon bond-forming reaction that involves the intramolecular addition of an aldehyde C-H bond across an alkene or ketone. The use of chiral catalysts, particularly those based on rhodium and bulky, electron-rich phosphine ligands like **(R)-DTBM-SEGPHOS**, has enabled high levels of enantiocontrol in these transformations. This document details the application of the **(R)-DTBM-SEGPHOS** catalyst in two key intramolecular hydroacylation reactions: the cyclization of ortho-allylbenzaldehydes and the formation of lactones from keto-aldehydes.

Applications

The rhodium/**(R)-DTBM-SEGPHOS** catalytic system has proven to be highly effective in the following applications:



- Enantioselective Synthesis of 3,4-dihydronaphthalen-1(2H)-ones: The intramolecular hydroacylation of ortho-allylbenzaldehydes provides access to enantioenriched 3,4-dihydronaphthalen-1(2H)-ones with excellent yields and enantioselectivities.[1][2][3][4][5] This transformation is notable for its endo-selectivity, which is complementary to the exoselectivity often observed with N-heterocyclic carbene (NHC) catalysts.[1][2] The catalyst is generated in situ from commercially available precursors, making this a practical method for synthesizing these important structural motifs.[1][2][3]
- Enantioselective Synthesis of Seven-Membered Lactones: The intramolecular hydroacylation of keto-aldehydes catalyzed by [Rh((R)-DTBM-SEGPHOS)]BF4 affords seven-membered lactones with high enantiomeric excess.[6][7] This reaction represents an atom-economical approach to chiral lactones, which are prevalent in many biologically active molecules.[8] Mechanistic studies have provided a detailed understanding of the catalytic cycle, aiding in the optimization of reaction conditions.[6][7]

Catalytic Cycle and Mechanism

The generally accepted mechanism for rhodium-catalyzed intramolecular hydroacylation involves three key steps:[6][7][8]

- Oxidative Addition: The Rh(I) catalyst undergoes oxidative addition into the aldehyde C-H bond to form an acylrhodium(III) hydride intermediate.
- Migratory Insertion: The alkene or ketone moiety of the substrate inserts into the rhodium-hydride bond. This is often the turnover-limiting and enantiodetermining step.[6][7]
- Reductive Elimination: Carbon-carbon or carbon-oxygen bond formation occurs via reductive elimination, releasing the cyclized product and regenerating the active Rh(I) catalyst.

A competitive side reaction that can occur is decarbonylation, which leads to the formation of a catalytically inactive rhodium carbonyl species.[6][7] The use of bulky, electron-rich ligands like **(R)-DTBM-SEGPHOS** helps to suppress this undesired pathway.[2]

Caption: General catalytic cycle for rhodium-catalyzed asymmetric hydroacylation.

Data Presentation



Table 1: Enantioselective Hydroacylation of ortho-

Allylbenzaldehydes[1]

Substrate (1)	Product (2)	Yield (%)	ee (%)
2-(2- methylallyl)benzaldeh yde	(R)-3,3-dimethyl-3,4- dihydronaphthalen- 1(2H)-one	85	96
2-(2- ethylallyl)benzaldehyd e	(R)-3-ethyl-3-methyl- 3,4- dihydronaphthalen- 1(2H)-one	81	97
2-(2- propylallyl)benzaldehy de	(R)-3-methyl-3-propyl- 3,4- dihydronaphthalen- 1(2H)-one	89	96
2-(2- phenylallyl)benzaldeh yde	(R)-3-methyl-3- phenyl-3,4- dihydronaphthalen- 1(2H)-one	87	97
5-methoxy-2-(2- methylallyl)benzaldeh yde	(R)-6-methoxy-3,3- dimethyl-3,4- dihydronaphthalen- 1(2H)-one	70	96
4-methoxy-2-(2- methylallyl)benzaldeh yde	(R)-7-methoxy-3,3- dimethyl-3,4- dihydronaphthalen- 1(2H)-one	78	98
2-(2-(thiophen-3- yl)allyl)benzaldehyde	(R)-3-methyl-3- (thiophen-3-yl)-3,4- dihydronaphthalen- 1(2H)-one	49	98



Reaction conditions: Substrate (0.2 mmol), [Rh(COD)Cl]2 (2.5 mol %), **(R)-DTBM-SEGPHOS** (5 mol %), NaBARF (5 mol %), in 1,4-dioxane (2 mL) at 110 °C for 24 h.[9]

Table 2: Enantioselective Hydroacylation of Keto-

<u>Aldehydes</u>

Substrate	Product	Yield (%)	ee (%)
2-(2- formylphenoxy)acetop henone	(R)-3-phenyl-2,3- dihydrobenzo[b][6] [10]dioxepin-5(2H)- one	95	96
2-(2- formylphenoxy)-1-(4- methoxyphenyl)ethan- 1-one	(R)-3-(4- methoxyphenyl)-2,3- dihydrobenzo[b][6] [10]dioxepin-5(2H)- one	94	97
2-(2- formylphenoxy)-1-(4- chlorophenyl)ethan-1- one	(R)-3-(4- chlorophenyl)-2,3- dihydrobenzo[b][6] [10]dioxepin-5(2H)- one	96	95
1-(naphthalen-2-yl)-2- (2- formylphenoxy)ethan- 1-one	(R)-3-(naphthalen-2-yl)-2,3- dihydrobenzo[b][6] [10]dioxepin-5(2H)- one	91	98

Reaction conditions: Substrate (0.1 mmol), [Rh((R)-DTBM-SEGPHOS)]BF4 (5 mol %) in acetone (1.0 mL) at 23 °C.

Experimental Protocols

Caption: A general workflow for the asymmetric hydroacylation reaction.



Protocol 1: General Procedure for Enantioselective Hydroacylation of ortho-Allylbenzaldehydes[1]

Materials:

- [Rh(COD)CI]2
- (R)-DTBM-SEGPHOS
- Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBARF)
- · ortho-Allylbenzaldehyde substrate
- Anhydrous 1,4-dioxane
- Standard glassware for inert atmosphere reactions

Procedure:

- In a nitrogen-filled glovebox, to an oven-dried vial equipped with a magnetic stir bar, add [Rh(COD)Cl]2 (2.5 mol %), (R)-DTBM-SEGPHOS (5.0 mol %), and NaBARF (5.0 mol %).
- Add anhydrous 1,4-dioxane (to make a 0.1 M solution with respect to the substrate).
- Stir the resulting mixture at room temperature for 5 minutes to pre-form the catalyst.
- Add the ortho-allylbenzaldehyde substrate (1.0 equiv).
- Seal the vial with a Teflon-lined cap and remove it from the glovebox.
- Place the vial in a preheated oil bath at 110 °C and stir for 24 hours.
- After the reaction is complete, cool the vial to room temperature.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-dihydronaphthalen-1(2H)-one.



 Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.

Protocol 2: General Procedure for Enantioselective Hydroacylation of Keto-Aldehydes

Materials:

- [Rh((R)-DTBM-SEGPHOS)]BF4
- Keto-aldehyde substrate
- Anhydrous acetone
- Standard glassware for inert atmosphere reactions

Procedure:

- In a nitrogen-filled glovebox, dissolve the keto-aldehyde substrate (1.0 equiv) in anhydrous acetone (to make a 0.1 M solution).
- To this solution, add [Rh((R)-DTBM-SEGPHOS)]BF4 (5.0 mol %).
- Seal the reaction vessel and stir the mixture at 23 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired lactone.
- Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion



The rhodium/(R)-DTBM-SEGPHOS catalytic system is a robust and versatile tool for asymmetric intramolecular hydroacylation reactions. The protocols outlined in this document provide a foundation for the synthesis of highly enantioenriched cyclic ketones and lactones. The high yields, excellent enantioselectivities, and the use of readily available starting materials make this methodology highly attractive for applications in academic and industrial research, particularly in the field of drug development. Further exploration of the substrate scope and reaction conditions is encouraged to expand the utility of this powerful catalytic system.

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